molecular formula C20H26N4O4S B2655438 2-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(3,4-dimethoxyphenyl)acetamide CAS No. 921493-47-2

2-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(3,4-dimethoxyphenyl)acetamide

Cat. No.: B2655438
CAS No.: 921493-47-2
M. Wt: 418.51
InChI Key: TXQIBCUZNUGOAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(3,4-dimethoxyphenyl)acetamide is a complex organic compound that features a thiazole ring, a cyclohexylcarbamoyl group, and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(3,4-dimethoxyphenyl)acetamide typically involves multiple steps. One common approach is to start with the formation of the thiazole ring, followed by the introduction of the cyclohexylcarbamoyl group and the dimethoxyphenyl group. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, safety, and environmental considerations. This might include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(3,4-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols. Substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

2-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(3,4-dimethoxyphenyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a therapeutic agent for various diseases.

    Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(3,4-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The thiazole ring and other functional groups within the molecule can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(cyclohexylcarbamoyl)amino]acetic acid
  • 2,4-Disubstituted thiazoles

Uniqueness

Compared to similar compounds, 2-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(3,4-dimethoxyphenyl)acetamide stands out due to its unique combination of functional groups and structural features

Properties

IUPAC Name

2-[2-(cyclohexylcarbamoylamino)-1,3-thiazol-4-yl]-N-(3,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O4S/c1-27-16-9-8-14(10-17(16)28-2)21-18(25)11-15-12-29-20(23-15)24-19(26)22-13-6-4-3-5-7-13/h8-10,12-13H,3-7,11H2,1-2H3,(H,21,25)(H2,22,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXQIBCUZNUGOAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)NC3CCCCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.